molecular formula C26H21N3O4 B2943973 N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-13-8

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2943973
CAS No.: 877656-13-8
M. Wt: 439.471
InChI Key: CKNBYKWRGITWGK-UHFFFAOYSA-N
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Description

    Reagents: 2,4-dimethylphenylamine, phenylacetyl chloride

    Conditions: Stirring at room temperature in the presence of a base (e.g., triethylamine)

    Reaction: Formation of the amide bond

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions

  • Step 1: Synthesis of Benzofuro[3,2-d]pyrimidine Core

      Reagents: 2-aminobenzamide, 2-hydroxybenzaldehyde

      Conditions: Reflux in ethanol with a catalytic amount of acid

      Reaction: Formation of the benzofuro[3,2-d]pyrimidine ring system through cyclization

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)propionamide
  • N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

877656-13-8

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C26H21N3O4/c1-16-12-13-20(17(2)14-16)27-22(30)15-28-23-19-10-6-7-11-21(19)33-24(23)25(31)29(26(28)32)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

CKNBYKWRGITWGK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)C

solubility

not available

Origin of Product

United States

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